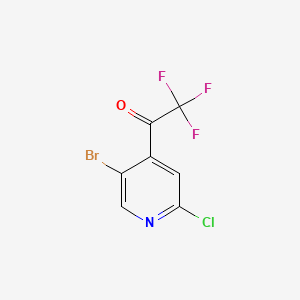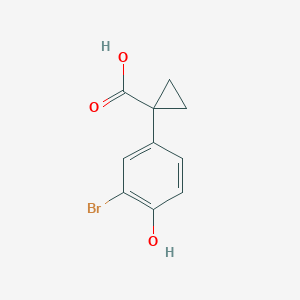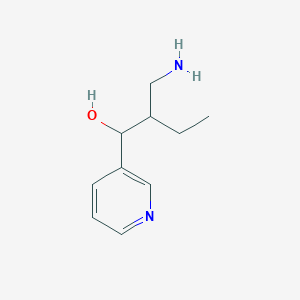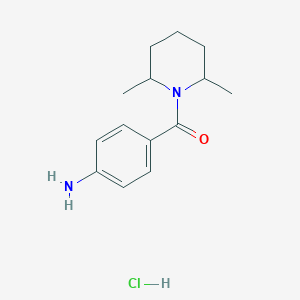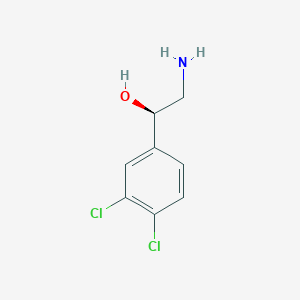
(1R)-2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features an amino group and a hydroxyl group attached to a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions. Its stereochemistry is defined by the (1R) configuration, which can influence its reactivity and interactions in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with 3,4-dichlorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination, where an amine group is introduced. This can be achieved through reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods, such as:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to facilitate the reduction steps.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to amines or other derivatives using strong reducing agents.
Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(1R)-2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and enzymes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism by which (1R)-2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes. The presence of chlorine atoms can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(3,4-Dichlorophenyl)ethanol: Lacks the amino group, affecting its reactivity and applications.
(1R)-2-Chloro-1-(3,4-dichlorophenyl)ethan-1-ol: Contains a chlorine atom instead of an amino group, leading to different chemical behavior and uses.
Uniqueness
(1R)-2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol is unique due to its combination of functional groups and stereochemistry, which confer specific reactivity and potential biological activity. Its distinct structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
473552-28-2 |
|---|---|
Formule moléculaire |
C8H9Cl2NO |
Poids moléculaire |
206.07 g/mol |
Nom IUPAC |
(1R)-2-amino-1-(3,4-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m0/s1 |
Clé InChI |
KAFHLYIMFOUYGL-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@H](CN)O)Cl)Cl |
SMILES canonique |
C1=CC(=C(C=C1C(CN)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



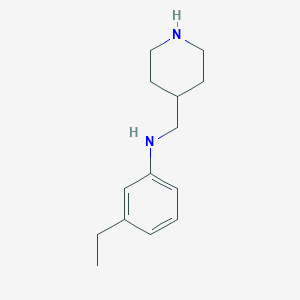

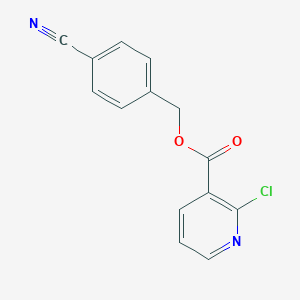

![{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B13545987.png)


![6-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13546012.png)

